molecular formula C105H144N26O32S B598505 Collagen type IV alpha3 chain (185-203) CAS No. 157802-35-2

Collagen type IV alpha3 chain (185-203)

Cat. No.: B598505
CAS No.: 157802-35-2
M. Wt: 2314.517
InChI Key: QJWBWCMTAMAKSU-JDDMTDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Collagen type IV alpha3 chain (185-203) is a specific peptide fragment derived from the larger collagen type IV alpha3 chain. Collagen type IV is a crucial structural component of basement membranes, which are specialized extracellular matrices that support and separate different tissue types. The alpha3 chain of collagen type IV is one of six alpha chains that form the heterotrimeric type IV collagen molecules. This particular fragment, spanning amino acids 185 to 203, has been studied for its unique biological activities, including its role in cell adhesion and inhibition of cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of collagen type IV alpha3 chain (185-203) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: Activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of collagen peptides, including type IV alpha3 chain (185-203), often involves recombinant DNA technology. This method includes:

    Gene Cloning: The gene encoding the desired peptide is cloned into an expression vector.

    Expression: The vector is introduced into a host organism (e.g., E. coli), which produces the peptide.

    Purification: The peptide is extracted and purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Collagen type IV alpha3 chain (185-203) can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds in the presence of water and enzymes.

    Oxidation: Modifying amino acid side chains, such as cysteine residues, to form disulfide bonds.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Replacing specific amino acids with others to study structure-function relationships.

Common Reagents and Conditions

    Hydrolysis: Enzymes like collagenase or acidic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products

    Hydrolysis: Smaller peptide fragments.

    Oxidation: Disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Collagen type IV alpha3 chain (185-203) has a wide range of scientific research applications:

    Biology: Studying cell adhesion, migration, and proliferation.

    Medicine: Investigating its role in diseases such as Goodpasture syndrome and Alport syndrome.

    Chemistry: Understanding peptide interactions and stability. It serves as a model for studying protein-protein interactions.

    Industry: Developing biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of collagen type IV alpha3 chain (185-203) involves its interaction with cell surface receptors, particularly integrins. This interaction mediates cell adhesion and inhibits cell proliferation. The peptide fragment also has antiangiogenic properties, which are thought to be mediated through integrin binding and subsequent inhibition of cap-dependent protein synthesis .

Comparison with Similar Compounds

Collagen type IV alpha3 chain (185-203) can be compared with other collagen-derived peptides:

These comparisons highlight the unique properties of collagen type IV alpha3 chain (185-203), particularly its specific sequence and biological activities.

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H144N26O32S/c1-51(2)35-67(89(147)114-53(5)86(144)127-77(46-132)98(156)119-68(36-52(3)4)90(148)126-76(44-84(109)141)103(161)131-34-12-18-81(131)102(160)115-65(31-32-85(142)143)88(146)116-66(104(162)163)17-11-33-112-105(110)111)118-95(153)73(41-58-45-113-64-16-10-9-15-62(58)64)124-92(150)69(37-54-13-7-6-8-14-54)122-99(157)78(47-133)128-94(152)72(40-57-23-29-61(138)30-24-57)123-100(158)79(48-134)130-97(155)75(43-83(108)140)125-101(159)80(49-135)129-93(151)71(39-56-21-27-60(137)28-22-56)120-91(149)70(38-55-19-25-59(136)26-20-55)121-96(154)74(42-82(107)139)117-87(145)63(106)50-164/h6-10,13-16,19-30,45,51-53,63,65-81,113,132-138,164H,11-12,17-18,31-44,46-50,106H2,1-5H3,(H2,107,139)(H2,108,140)(H2,109,141)(H,114,147)(H,115,160)(H,116,146)(H,117,145)(H,118,153)(H,119,156)(H,120,149)(H,121,154)(H,122,157)(H,123,158)(H,124,150)(H,125,159)(H,126,148)(H,127,144)(H,128,152)(H,129,151)(H,130,155)(H,142,143)(H,162,163)(H4,110,111,112)/t53-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBWCMTAMAKSU-JDDMTDLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H144N26O32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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